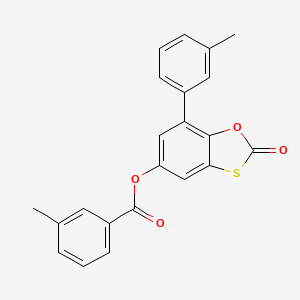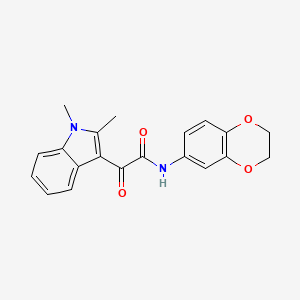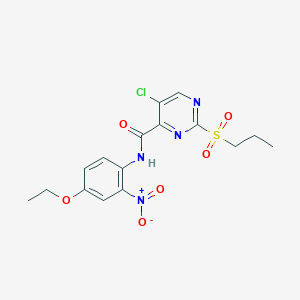
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Ethoxylation: Addition of the ethoxy group.
Sulfonylation: Introduction of the sulfonyl group.
Pyrimidine Ring Formation: Construction of the pyrimidine ring.
Chlorination: Introduction of the chlorine atom.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-CHLORO-N-(4-METHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(4-ETHOXY-2-AMINOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H17ClN4O6S |
|---|---|
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClN4O6S/c1-3-7-28(25,26)16-18-9-11(17)14(20-16)15(22)19-12-6-5-10(27-4-2)8-13(12)21(23)24/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
JYSHIVGZTVJDDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11412459.png)
![1-[4-(4-chlorophenoxy)butyl]-2-ethyl-1H-benzimidazole](/img/structure/B11412466.png)
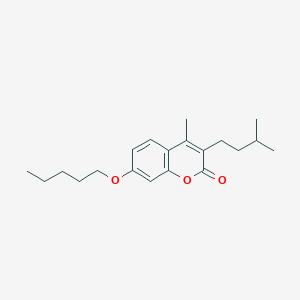
![Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B11412478.png)
![6-ethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11412482.png)
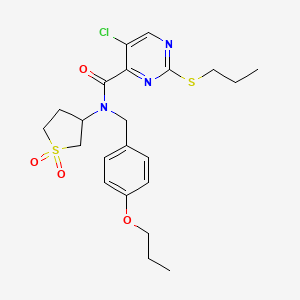
![N-(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide](/img/structure/B11412494.png)
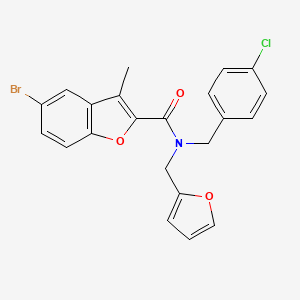
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412507.png)

![Dimethyl {5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate](/img/structure/B11412522.png)
